Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of isoxazole and thiazole rings These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate involves multiple steps, typically starting with the formation of the isoxazole and thiazole rings. One common method for synthesizing isoxazoles involves the (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
The thiazole ring can be synthesized through various methods, including the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves coupling the isoxazole and thiazole rings through an amide bond formation, typically using carbodiimide coupling agents under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, minimizing the use of expensive catalysts, and employing environmentally friendly reaction conditions. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the carbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the carbonyl group.
Scientific Research Applications
Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound’s isoxazole and thiazole rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-dimethyl-4-isoxazolecarboxylic acid.
Thiazole Derivatives: Compounds with similar thiazole rings, such as 2-aminothiazole and 4-methylthiazole.
Uniqueness
Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is unique due to its combination of both isoxazole and thiazole rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .
Biological Activity
Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer research and therapeutic applications. This article aims to summarize the biological activity of this compound based on diverse sources, including case studies and research findings.
- Molecular Formula : C14H17N3O4S
- Molecular Weight : 323.37 g/mol
- CAS Number : 1401600-67-6
The compound is believed to exert its biological effects through the inhibition of specific kinases involved in cell cycle regulation, particularly targeting the mitotic spindle checkpoint. This mechanism is critical in preventing uncontrolled cell proliferation, making it a candidate for cancer treatment. Research indicates that similar compounds have shown efficacy in inhibiting tumor growth in various models .
Antitumor Activity
Studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays have shown that the compound inhibits the proliferation of several cancer cell lines, including:
- Breast Cancer Cells
- Lung Cancer Cells
- Leukemia Cells
In vivo studies using xenograft models further support these findings, indicating a reduction in tumor size and improved survival rates among treated subjects .
Inhibition of Kinase Activity
The compound acts as an inhibitor of the monopolar spindle 1 kinase (Mps1), which plays a crucial role in the mitotic checkpoint. By inhibiting Mps1, the compound disrupts proper chromosome segregation during cell division, leading to increased apoptosis in cancer cells . This mechanism has been corroborated by various studies that link Mps1 inhibition with enhanced antitumor effects.
Case Study 1: Breast Cancer Treatment
In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in:
- A 50% reduction in cell viability after 48 hours.
- Induction of apoptosis as evidenced by increased caspase activity.
Case Study 2: Lung Cancer Efficacy
A study on A549 lung cancer cells revealed:
- Significant inhibition of cell migration and invasion.
- Downregulation of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.
Table: Summary of Biological Activities
Properties
Molecular Formula |
C14H17N3O4S |
---|---|
Molecular Weight |
323.37 g/mol |
IUPAC Name |
methyl 2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H17N3O4S/c1-6(2)11-10(13(19)20-5)15-14(22-11)16-12(18)9-7(3)17-21-8(9)4/h6H,1-5H3,(H,15,16,18) |
InChI Key |
AXMTUMLSOVSCAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC |
Origin of Product |
United States |
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